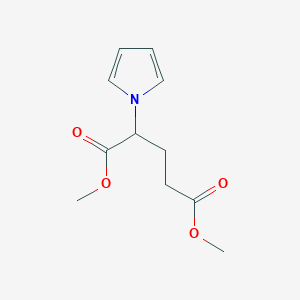

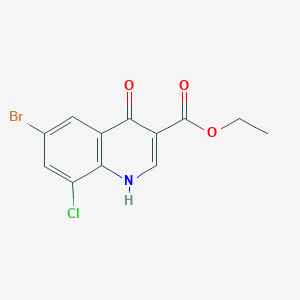

![molecular formula C5H4N4OS B1305153 4-oxo-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazine-1(4H)-one CAS No. 34682-99-0](/img/structure/B1305153.png)

4-oxo-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazine-1(4H)-one

Vue d'ensemble

Description

2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one is a useful research compound. Its molecular formula is C5H4N4OS and its molecular weight is 168.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibiteur de la thymidine phosphorylase

Ce composé s'est avéré avoir un potentiel en tant qu'inhibiteur de la thymidine phosphorylase (TP) . Dans un programme de découverte de médicaments, une série de 2-thioxo-pyrazolo[1,5-a][1,3,5]triazin-4-ones a été conçue, synthétisée et évaluée pour son potentiel inhibiteur de TP . Tous les analogues synthétisés ont conféré un degré variable d'activité inhibitrice de TP, comparable ou meilleur que le contrôle positif, la 7-déazaxanthine (7-DX, 2) (valeur de la CI50 = 42,63 µM) .

Propriétés antiangiogéniques

Le composé s'est avéré avoir des propriétés antiangiogéniques . Des composés sélectionnés ont démontré la capacité d'atténuer l'expression des marqueurs angiogéniques (à savoir MMP-9 et VEGF) dans les cellules MDA-MB-231 à des concentrations sublétales .

Traitement du cancer du sein

Le composé a été étudié pour son potentiel dans le traitement du cancer du sein . Les inhibiteurs de la TP, y compris les 2-thioxo-pyrazolo[1,5-a][1,3,5]triazin-4-ones, ont montré des promesses dans ce domaine .

Études d'amarrage moléculaire

Les études d'amarrage moléculaire ont révélé l'orientation de liaison plausible de ces inhibiteurs envers la TP, ce qui était conforme aux résultats expérimentaux . Cela suggère que le composé pourrait être utile dans les études d'amarrage moléculaire.

Études de désulfuration

Le composé a été utilisé dans des études de désulfuration . Plus précisément, les 2-thioxo-1,2,3,4-tétrahydropyrimidin-4-ones ont été désulfurées avec des oxiranes et des 2-haloacétonitriles .

Programmes de découverte de médicaments

Le composé a été utilisé dans des programmes de découverte de médicaments . Une série de 2-thioxo-pyrazolo[1,5-a][1,3,5]triazin-4-ones a été conçue, synthétisée et évaluée pour son potentiel inhibiteur de TP .

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

The primary target of the compound 2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one is Thymidine Phosphorylase (TP) . TP is an enzyme that plays a crucial role in the pyrimidine salvage pathway, which is essential for DNA synthesis and repair .

Mode of Action

The compound interacts with TP in a mixed mode of enzyme inhibition The binding of the compound to TP results in a decrease in the enzyme’s activity .

Biochemical Pathways

The inhibition of TP affects the pyrimidine salvage pathway, which can lead to a decrease in DNA synthesis and repair . This can have downstream effects on cell proliferation and survival. Moreover, the compound has been shown to attenuate the expression of angiogenic markers such as MMP-9 and VEGF in MDA-MB-231 cells at sublethal concentrations .

Pharmacokinetics

The compound’s inhibitory activity against tp suggests that it may have sufficient bioavailability to exert its effects .

Result of Action

The result of the compound’s action is a decrease in TP activity, leading to a reduction in DNA synthesis and repair . This can potentially lead to cell death, particularly in cancer cells that rely on high levels of DNA synthesis for rapid proliferation . Additionally, the compound’s ability to reduce the expression of angiogenic markers suggests that it may have antiangiogenic properties, potentially limiting the growth of new blood vessels in tumors .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with tp .

Analyse Biochimique

Biochemical Properties

2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one has been shown to interact with several key enzymes and proteins. Notably, it has been identified as a potent inhibitor of thymidine phosphorylase, an enzyme involved in nucleotide metabolism . The inhibition of thymidine phosphorylase by 2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one is significant because it can lead to the suppression of angiogenesis, which is the formation of new blood vessels, a process often associated with tumor growth . Additionally, this compound has been found to interact with other biomolecules, including various proteins involved in cell signaling pathways, further highlighting its biochemical relevance .

Cellular Effects

The effects of 2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one on cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways and gene expression . For instance, the inhibition of thymidine phosphorylase by this compound can lead to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, 2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one has been shown to affect cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis .

Molecular Mechanism

At the molecular level, 2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one exerts its effects through specific binding interactions with target enzymes and proteins . The compound binds to the active site of thymidine phosphorylase, inhibiting its activity and preventing the conversion of thymidine to thymine . This inhibition disrupts nucleotide metabolism and reduces the availability of nucleotides for DNA synthesis, leading to decreased cell proliferation . Additionally, 2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one have been studied over various time periods . The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to 2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one can lead to sustained inhibition of thymidine phosphorylase and persistent effects on cellular function, including reduced cell proliferation and increased apoptosis .

Dosage Effects in Animal Models

The effects of 2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one have been evaluated in animal models at various dosages . Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced inhibition of thymidine phosphorylase and greater reductions in tumor growth . At very high doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one is involved in several metabolic pathways, primarily through its interaction with thymidine phosphorylase . By inhibiting this enzyme, the compound disrupts the nucleotide salvage pathway, leading to alterations in metabolic flux and changes in metabolite levels . Additionally, 2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one may interact with other enzymes and cofactors involved in nucleotide metabolism, further influencing cellular metabolism .

Transport and Distribution

The transport and distribution of 2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one within cells and tissues have been studied to understand its pharmacokinetics . The compound is taken up by cells through passive diffusion and is distributed throughout the cytoplasm . It has been found to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Additionally, 2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one may interact with transporters and binding proteins that facilitate its cellular uptake and distribution .

Subcellular Localization

The subcellular localization of 2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one has been investigated to determine its site of action within cells . The compound has been found to localize primarily in the cytoplasm, where it interacts with thymidine phosphorylase and other target proteins . Additionally, 2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one may undergo post-translational modifications that influence its subcellular localization and activity . These findings provide insights into the molecular mechanisms underlying the compound’s biochemical effects.

Propriétés

IUPAC Name |

2-sulfanylidene-6H-pyrazolo[1,5-a][1,3,5]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4OS/c10-5-8-4(11)7-3-1-2-6-9(3)5/h1-2,6H,(H,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSDVMSKYUWULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNN2C1=NC(=S)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384558 | |

| Record name | 2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34682-99-0 | |

| Record name | 2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

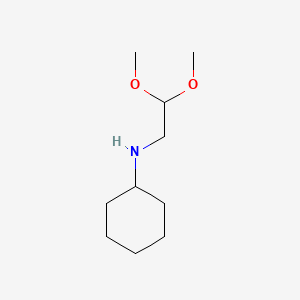

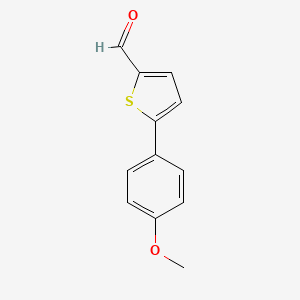

![Ethyl 2-[(ethoxycarbonyl)thio]acetate](/img/structure/B1305091.png)